2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds It consists of a seven-membered ring with three conjugated double bonds and a ketone group, along with a cyclohexyloxy substituent
Preparation Methods
The synthesis of 2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method is known for its efficiency in producing the desired compound with high yield . Another method involves the bromination of tropinone followed by a Hofmann elimination . These synthetic routes provide a reliable means of obtaining this compound for further research and industrial applications.
Chemical Reactions Analysis
2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as bromine and amines.
Ring Contraction: Under certain conditions, the compound can undergo ring contraction to form benzoic acid derivatives.
Scientific Research Applications
2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has shown antimicrobial activity against certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and ketone group. The compound can form stable complexes with various biomolecules, influencing biological pathways and exerting its effects . The exact molecular targets and pathways are still under investigation, but its ability to participate in electrophilic and nucleophilic reactions plays a significant role in its activity.
Comparison with Similar Compounds
2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one can be compared to other similar compounds such as tropone and tropolone:
Properties
CAS No. |
61697-26-5 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-cyclohexyloxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2 |
InChI Key |
YGHWIASDTXQHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=CC2=O |
Origin of Product |
United States |
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